BenchChemオンラインストアへようこそ!

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid

GAT1 Inhibition Chiral Synthesis Enantiomeric Excess

(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is a chiral, non-racemic protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methoxy substituent, and an (S)-configured alpha-methylbenzylamine side chain. It serves as a key synthetic intermediate for generating enantiopure 5-(1-aminoethyl)-2-methoxybenzoic acid derivatives, which are pharmacologically active as GABA transporter 1 (GAT1) inhibitors.

Molecular Formula C15H21NO5
Molecular Weight 295.335
CAS No. 2193052-16-1
Cat. No. B2415300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid
CAS2193052-16-1
Molecular FormulaC15H21NO5
Molecular Weight295.335
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1
InChIKeyRGVLYWINTIDCGC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid (CAS 2193052-16-1) – A Chiral Boc-Protected Building Block


(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is a chiral, non-racemic protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methoxy substituent, and an (S)-configured alpha-methylbenzylamine side chain . It serves as a key synthetic intermediate for generating enantiopure 5-(1-aminoethyl)-2-methoxybenzoic acid derivatives, which are pharmacologically active as GABA transporter 1 (GAT1) inhibitors [1]. The compound is primarily utilized in medicinal chemistry and chemical biology for the development of central nervous system (CNS) drug candidates.

Why Generic Substitution Fails for (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid in GAT1 Inhibitor Programs


In-class compounds cannot be simply interchanged because the (S)-stereochemistry at the alpha-methylbenzyl carbon is a critical determinant of biological activity at the GAT1 target . Substitution with the (R)-enantiomer or a racemic mixture would require additional, costly chiral resolution steps and risk producing a less active or inactive free amine, as demonstrated by stereospecific GABA uptake inhibitor SAR [1]. Furthermore, the 2-methoxy-5-substitution pattern is distinct from 4-substituted regioisomers, which alters the spatial orientation of the carboxylate and amine pharmacophores, leading to a different pharmacological profile and undermining the structure-activity relationship (SAR) optimization of the lead series.

Quantitative Differentiation Guide: (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid vs. Closest Analogs


Chiral Purity as a Determinant of Downstream GAT1 Inhibitor Potency

The (S)-enantiomer of the target compound is the direct precursor to (S)-5-(1-aminoethyl)-2-methoxybenzoic acid, a validated GAT1 inhibitor. The free amine derived from this precursor exhibits a Kd of 58 nM for human GAT1 in COS cells [1]. While direct comparative binding data for the Boc-protected compound is not available, the established SAR for GABA uptake inhibitors demonstrates that the (R)-enantiomer of similar scaffolds typically shows >100-fold reduction in affinity, rendering the (S)-configuration an absolute requirement for potent target engagement [2]. Procuring the pre-synthesized (S)-enantiomer eliminates the need for asymmetric synthesis or chiral chromatography, reducing process development time by an estimated 60-80% based on typical route scouting reports.

GAT1 Inhibition Chiral Synthesis Enantiomeric Excess

Regiochemical Differentiation: 2-Methoxy-5-substitution vs. 4-Substituted Isomer

The target compound's 2-methoxy-5-(1-aminoethyl) substitution pattern provides a distinct molecular geometry compared to the 4-substituted isomer, (R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (CAS 1134776-30-9) . This difference is reflected in their molecular formulas (C15H21NO5 vs. C14H19NO4) and molecular weights (295.33 g/mol vs. 265.30 g/mol) . The additional oxygen atom in the methoxy group can act as a hydrogen bond acceptor, influencing target binding and solubility. The 5-position substitution directs the basic amine toward a different vector in the active site, which is crucial for achieving selective GAT1 inhibition over other GABA transporter subtypes.

Regiochemistry Physicochemical Properties Drug Design

Advantage of the Chiral Methyl Substituent Over the Des-Methyl Analog

The presence of the chiral alpha-methyl group in the target compound differentiates it from the des-methyl analog, 2-methoxy-5-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)benzoic acid (CAS 1075242-43-1) . This methyl group introduces a stereocenter and increases the molecular weight from 267.28 to 295.33 g/mol, while also raising the calculated LogP from 2.32 to an estimated 2.8, contributing to enhanced lipophilicity and potential blood-brain barrier penetration of final drug candidates . The increased steric bulk also restricts rotational freedom, which can be leveraged to lock the biologically active conformation and improve target selectivity.

Chiral Resolution Metabolic Stability Lead Optimization

Vendor-Specified Purity as a Baseline for Consistent SAR

The commercially available material from reputable suppliers is specified with a minimum purity of 95% . This provides a quality benchmark that is essential for generating reproducible biological data. In contrast, building the same intermediate in-house from cheaper, racemic starting materials can introduce undefined impurities and variable residual metal catalysts, which are known to cause assay interference and false positive results in GAT1 inhibition screens. Procurement of the pre-qualified reagent eliminates the need for extensive in-house purification and analytical method development.

Chemical Purity Reproducibility Procurement Specification

Optimal Application Scenarios for (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid


Synthesis of Enantiopure GAT1 Inhibitors for CNS Drug Discovery

This building block is ideally suited for the rapid, one-step deprotection and subsequent coupling to generate libraries of (S)-5-(1-aminoethyl)-2-methoxybenzoic acid derivatives. The validated 58 nM GAT1 Kd of the free amine [1] makes this a critical intermediate for hit-to-lead optimization in epilepsy and anxiety programs, where stereochemical integrity is non-negotiable for target engagement.

Solid-Phase Peptide Synthesis of Constrained Peptidomimetics

The Boc-protected amine and free carboxylic acid allow for direct incorporation into peptide chains using standard Boc-strategy solid-phase peptide synthesis (SPPS). The rigid aromatic core and chiral center introduce conformational constraint, useful for mapping the bioactive conformation of peptide ligands. The 2-methoxy group can be further derivatized or used as a surrogate for tyrosine mimetics .

Chiral Building Block for Asymmetric Ligand Synthesis

The compound can serve as a precursor for synthesizing chiral phosphine or N-heterocyclic carbene (NHC) ligands. The (S)-configured amine, upon deprotection and functionalization, introduces a well-defined steric environment around the metal center. The 2-methoxy group provides a potential secondary coordination site, offering bidentate ligand potential that is absent in simple 4-substituted benzoic acid analogs .

Analytical Reference Standard for Chiral HPLC Method Development

The well-defined (S)-stereochemistry and the presence of a strong UV chromophore from the benzoic acid moiety make this compound an excellent standard for developing and validating chiral HPLC methods. This is particularly valuable for quality control of downstream API synthesis, where monitoring enantiomeric excess is a regulatory requirement [1].

Quote Request

Request a Quote for (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.